2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H11BrO2 It is a brominated derivative of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, characterized by the presence of a bromine atom at the second position of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, molecular sieves can be employed as catalysts to facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran
Major Products
Substitution: Formation of substituted cyclohexenones.
Oxidation: Formation of 2-bromo-5,5-dimethyl-2-cyclohexen-1,4-dione.
Reduction: Formation of 2-bromo-3-hydroxy-5,5-dimethylcyclohexanol
Scientific Research Applications
2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. Additionally, the cyclohexenone ring structure contributes to its stability and reactivity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5,5-dimethylcyclohexane-1,3-dione: Contains a dione structure instead of a hydroxyl group, leading to distinct chemical properties
Uniqueness
2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexenone ring.
Properties
Molecular Formula |
C8H11BrO2 |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
InChI Key |
CIDBKKBIZKPHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)O)C |
Origin of Product |
United States |
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